molecular formula C24H27N3O2S B3299612 N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 899914-19-3

N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

Cat. No.: B3299612
CAS No.: 899914-19-3
M. Wt: 421.6 g/mol
InChI Key: MHUMOMPUBYNFTG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core. This compound is characterized by a methoxyphenyl group at the N-terminus and a 4-methylphenyl substituent on the spiro ring, with a sulfanyl bridge connecting the acetamide moiety to the diazaspiro system. Such spirocyclic frameworks are known for their conformational rigidity, which can enhance binding specificity in biological systems .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-17-6-8-18(9-7-17)22-23(27-24(26-22)14-4-3-5-15-24)30-16-21(28)25-19-10-12-20(29-2)13-11-19/h6-13H,3-5,14-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUMOMPUBYNFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide, identified by its CAS number 899914-17-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O2SC_{23}H_{25}N_{3}O_{2}S, with a molecular weight of 407.5 g/mol. The compound features a complex spiro structure that contributes to its biological activity.

PropertyValue
CAS Number899914-17-1
Molecular FormulaC23H25N3O2S
Molecular Weight407.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study on related diazaspiro compounds demonstrated their efficacy in reducing seizure activity in rodent models. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents indicates potential activity against various cancer cell lines. For instance, compounds with diazaspiro frameworks have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms . Further investigations are necessary to elucidate the specific pathways involved.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that derivatives with similar structural motifs can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may also exert beneficial effects in inflammatory conditions.

Synthesis and Evaluation

A comprehensive study focused on synthesizing various diazaspiro compounds highlighted the effectiveness of this compound as a lead compound for further development . The synthesis involved multi-step reactions that yielded high purity products suitable for biological testing.

Pharmacokinetic Properties

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics, which are essential for therapeutic efficacy . Studies have shown that modifications in the molecular structure can enhance bioavailability while minimizing adverse effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Spiro Ring Acetamide Substituent Spiro Ring System Molecular Weight (g/mol) Key Properties/Activities
N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide 4-Methylphenyl 4-Methoxyphenyl 1,4-Diazaspiro[4.5] ~463.59* Conformational rigidity
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide 4-Chlorophenyl 3,4-Dimethylphenyl 1,4-Diazaspiro[4.5] ~485.02 Increased lipophilicity (Cl, CH₃ groups)
N-(4-Ethoxyphenyl)-2-({8-ethyl-3-[4-(2-methylpropanyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide 4-(2-Methylpropanyl)phenyl 4-Ethoxyphenyl 1,4,8-Triazaspiro[4.5] ~578.77* Enhanced steric bulk (ethyl, triaza ring)
N-(4-Methoxyphenyl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide Phenyl 4-Methoxyphenyl 1,4-Diazaspiro[4.4] ~421.51* Smaller spiro ring (4.4 vs. 4.5)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide N/A 4-Methoxyphenyl Non-spiro ~316.38 Antimicrobial activity (amide moiety)

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects: The 4-methylphenyl group in the target compound balances lipophilicity and steric hindrance, compared to the electron-withdrawing 4-chlorophenyl in , which may reduce metabolic stability.

Spiro Ring Systems :

  • The 1,4-diazaspiro[4.5] system in the target compound offers greater conformational flexibility than the 1,4-diazaspiro[4.4] analog , which may influence binding to biological targets.

Hydrogen Bonding and Crystal Packing: Compounds like N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide exhibit N—H···O and C—H···O interactions, stabilizing their crystal structures.

Computational and Crystallographic Data

  • DFT Studies : Comparative DFT analyses of acetamide derivatives (e.g., ) highlight the role of electron-donating groups (e.g., methoxy) in stabilizing molecular orbitals, which could enhance reactivity in the target compound.
  • Crystallography : The spirocyclic core in shows planar acetamide groups stabilized by intramolecular hydrogen bonds, a feature likely conserved in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

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